molecular formula C14H18N2O3 B1605630 N-cyclohexyl-N-methyl-3-nitrobenzamide CAS No. 32019-76-4

N-cyclohexyl-N-methyl-3-nitrobenzamide

Cat. No.: B1605630
CAS No.: 32019-76-4
M. Wt: 262.3 g/mol
InChI Key: RDEYLLYPJZJGLD-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-methyl-3-nitrobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a nitro group, which consists of one nitrogen atom and two oxygen atoms. It also has a cyclohexyl group, which is a cycloalkane with the formula C6H11, and a methyl group, which is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms — CH3 .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (from the benzoic acid) substituted with a nitro group at the 3-position and a cyclohexylmethylamide group at the 1-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the nitro group could make the compound relatively polar, potentially leading to higher melting and boiling points compared to nonpolar compounds of similar size. The exact properties would need to be determined experimentally .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(10-11)16(18)19/h5-6,9-10,12H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEYLLYPJZJGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308458
Record name N-cyclohexyl-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32019-76-4
Record name NSC204216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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